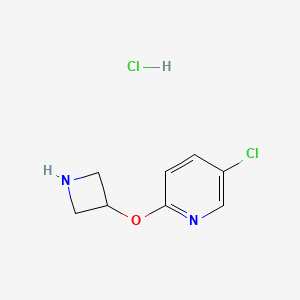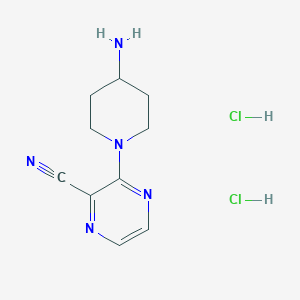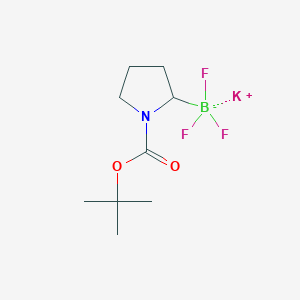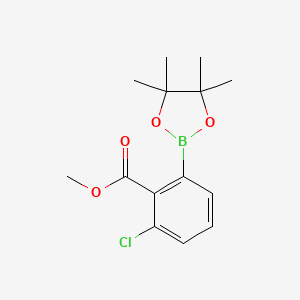
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Übersicht
Beschreibung
“Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound that includes a boronic acid derivative . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its components. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has the molecular formula C6H13BO2 and 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has the molecular formula C6H12ClO2P .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in various types of reactions. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its components. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has a boiling point of 81.5-82 °C/13 mmHg and a density of 1.149 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate and its derivatives have been extensively studied for their synthesis, structural characterization, and properties. A notable research effort describes the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction. The compounds were structurally confirmed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction, revealing their molecular conformations and crystallographic details. Additionally, density functional theory (DFT) was employed to calculate molecular structures, which were consistent with X-ray diffraction results. This study not only elucidated the molecular and crystal structures but also investigated the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Palladium-Catalyzed Borylation
Research on the palladium-catalyzed borylation of arylbromides to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has demonstrated an effective method utilizing 2,2′-bis(1,3,2-benzodioxaborole) and pinacol. This approach has shown particular effectiveness in the borylation of arylbromides with sulfonyl groups, offering a novel pathway for synthesizing these arenes (Takagi & Yamakawa, 2013).
Cytoprotection Against Oxidative Stress
A study focused on modifying aroylhydrazone prochelators for hydrolytic stability and enhanced cytoprotection against oxidative stress. The investigation involved boric acid ester derivatives with enhanced hydrolytic stability and improved efficiency in releasing chelators to sequester iron(III), thus inhibiting iron-catalyzed oxidative damage. This research holds potential implications for conditionally targeting iron sequestration in cells under oxidative stress, demonstrating the versatility and applicability of such compounds in biomedical contexts (Wang & Franz, 2018).
Synthesis and Application in Material Science
In material science, the synthesis and application of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes have been explored for various purposes, including the development of fluorescent probes for detecting hydrogen peroxide vapor. Such studies have demonstrated the potential of these compounds in creating sensitive, fast-responding probes for environmental and safety applications, highlighting the broad utility of this compound derivatives (Fu et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate interacts with its targets through a process known as phosphitylation . This process involves the formation of useful glycosyl donors and ligands .
Biochemical Pathways
It’s known that similar compounds are used in various coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura coupling .
Pharmacokinetics
The compound has a predicted boiling point of 4038±450 °C and a predicted density of 116±01 g/cm3 at 20 °C under a pressure of 760 Torr .
Result of Action
It’s known that similar compounds result in the formation of useful glycosyl donors and ligands .
Action Environment
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10(16)11(9)12(17)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMXBRZEDJLNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





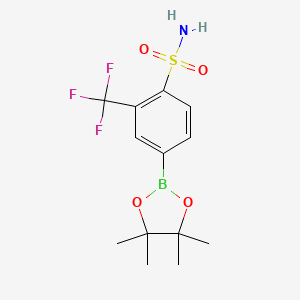
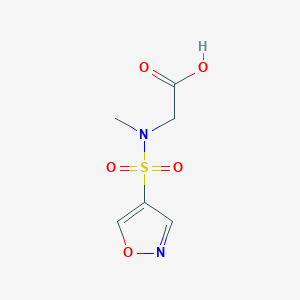

![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1473251.png)

![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)
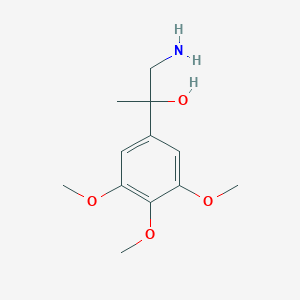
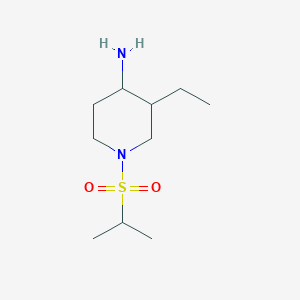
![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)
